1-Bromo-1,1,2,2-tetrafluorooct-3-ene
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Overview
Description
1-Bromo-1,1,2,2-tetrafluorooct-3-ene is a fluorinated organic compound with the molecular formula C₈H₁₁BrF₄ and a molecular weight of 263.07 g/mol . This compound is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties. It is primarily used in research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,1,2,2-tetrafluorooct-3-ene typically involves the reaction of 1,1,2,2-tetrafluorooct-3-ene with a brominating agent such as hydrogen bromide (HBr). The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the carbon chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to achieve the desired purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1,1,2,2-tetrafluorooct-3-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) for substitution reactions.
Electrophiles: Such as hydrogen halides (HX) for addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohol derivatives, while addition reactions with hydrogen halides can produce halogenated alkanes .
Scientific Research Applications
1-Bromo-1,1,2,2-tetrafluorooct-3-ene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-1,1,2,2-tetrafluorooct-3-ene involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or the activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1,1,2,2-tetrafluoroethane: A similar compound with a shorter carbon chain and different physical properties.
1-Bromo-2,3,3,3-tetrafluoropropene: Another fluorinated compound with distinct reactivity and applications.
Uniqueness
1-Bromo-1,1,2,2-tetrafluorooct-3-ene is unique due to its specific combination of bromine and fluorine atoms on an octene backbone. This structure imparts unique reactivity and properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluorooct-3-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUUSJGUQRYFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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